molecular formula C6H3BrFNO3 B1374966 5-Bromo-4-fluoro-2-nitrophenol CAS No. 944805-22-5

5-Bromo-4-fluoro-2-nitrophenol

Cat. No. B1374966
M. Wt: 235.99 g/mol
InChI Key: RYSFWISANLBRRZ-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-nitrophenol is a chemical compound with the molecular formula C6H3BrFNO3 . It is used in various chemical reactions and has a molecular weight of 236 .


Synthesis Analysis

The synthesis of similar compounds involves nitration of the base molecule. For instance, the synthesis of 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-fluoro-2-nitrophenol is represented by the InChI code 1S/C6H3BrFNO3/c7-3-1-6 (10)5 (9 (11)12)2-4 (3)8/h1-2,10H .


Chemical Reactions Analysis

5-Bromo-4-fluoro-2-nitrophenol can be used in various chemical reactions. For example, 5-fluoro-2-nitrophenol has been used in the total synthesis of the (+/−)-CC-1065 CPI subunit .


Physical And Chemical Properties Analysis

5-Bromo-4-fluoro-2-nitrophenol is a solid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.

Safety And Hazards

The safety information for 5-Bromo-4-fluoro-2-nitrophenol indicates that it is classified under GHS05, GHS07, and GHS09 . The hazard statements include H302-H315-H317-H318-H410 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-bromo-4-fluoro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSFWISANLBRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-fluoro-2-nitrophenol

Synthesis routes and methods

Procedure details

A solution of 2 M sodium trimethylsilanolate (15.6, 31.1 mmol) in THF was added dropwise to 4-bromo-2,5-difluoronitrobenzene (2.47 g, 10.4 mmol) under a nitrogen atmosphere. A bright red suspension was formed, and the mixture was refluxed for 27 hours. The mixture was cooled to room temperature and concentrated. Water (6 mL) was added, and the solution was acidified with a 10% HCl solution, extracted with DCM (70 mL×2). The organic layers were combined and concentrated to give 5-bromo-4-fluoro-2-nitrophenol (5.05 g, 2.06%). MS m/z: 236 (M+1). 1H NMR (400 MHz, CD3OD) δ ppm 7.48 (d, J=5.87 Hz, 1H), 7.95 (d, J=8.41 Hz, 1H).
Quantity
31.1 mmol
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Di Martino, P Tardia, V Cilibrasi… - Journal of Medicinal …, 2020 - ACS Publications
… Compound 19d was prepared according to general procedure A using 5-bromo-4-fluoro-2-nitrophenol (0.280 g, 1.18 mmol), 18c (0.402 g, 1.3 mmol), Pd(PPh 3 ) 4 (0.07 g, 0.06 mmol), …
Number of citations: 11 pubs.acs.org

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